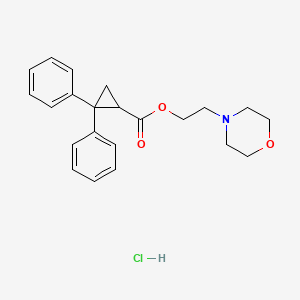
2-(4-Morpholinyl)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Morpholinyl)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride is a chemical compound that features a morpholine ring and a cyclopropane carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Morpholinyl)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride typically involves the reaction of 2,2-diphenylcyclopropanecarboxylic acid with 2-(4-morpholinyl)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-(4-Morpholinyl)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various alkylated derivatives .
科学的研究の応用
2-(4-Morpholinyl)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(4-Morpholinyl)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-(4-Morpholinyl)ethyl diphenylacetate hydrochloride
- 1-Methyl-2-(4-morpholinyl)ethyl diphenylacetate hydrochloride
- Ethyl 2,2-diphenylcyclopropanecarboxylate
Uniqueness
2-(4-Morpholinyl)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride is unique due to its combination of a morpholine ring and a cyclopropane carboxylate ester. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
37124-07-5 |
|---|---|
分子式 |
C22H26ClNO3 |
分子量 |
387.9 g/mol |
IUPAC名 |
2-morpholin-4-ylethyl 2,2-diphenylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H25NO3.ClH/c24-21(26-16-13-23-11-14-25-15-12-23)20-17-22(20,18-7-3-1-4-8-18)19-9-5-2-6-10-19;/h1-10,20H,11-17H2;1H |
InChIキー |
FKYFBCMTTTUCBO-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCOC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















